molecular formula C12H15Cl2NO B2761917 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride CAS No. 2251053-95-7

7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride

Cat. No.: B2761917
CAS No.: 2251053-95-7
M. Wt: 260.16
InChI Key: IXKVOYOGDUKGGP-UHFFFAOYSA-N
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Description

7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety, with a chlorine substituent at the 7-position of the benzofuran ring.

Properties

IUPAC Name

4-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIRIUCMGLAHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride typically involves the following steps:

    Conversion of 2-benzofuran-1-carboxylic acid to its acid chloride: This is achieved using thionyl chloride.

    Reaction with piperidine: The acid chloride is then reacted with piperidine in chloroform to form the spiro compound.

    Chlorination: The resulting spiro compound is chlorinated using hydrochloric acid and sodium hydroxide to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 7-position undergoes nucleophilic substitution under specific conditions. Key observations include:

Reagent/Conditions Product Mechanism Source
Sodium methoxide (NaOCH₃) in methanolMethoxy-substituted spiro derivativeSN₂ displacement
Ammonia (NH₃) in ethanolAmine derivativeNucleophilic aromatic substitution
  • Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

  • Steric Effects : The spiro structure slightly hinders substitution at the 7-position compared to linear analogues .

Oxidation Reactions

The benzofuran ring is susceptible to oxidation, particularly at the electron-rich furan oxygen:

Oxidizing Agent Conditions Product Source
KMnO₄ in acidic medium80°C, 2 hours7-Chloro-spiro-diketone derivative
Ozone (O₃) in dichloromethane-20°C, 1 hourCleavage to carboxylic acid
  • Regioselectivity : Oxidation preferentially targets the benzofuran’s α-position relative to the oxygen .

Reduction Reactions

The piperidine ring and benzofuran system undergo selective reduction:

Reducing Agent Conditions Product Source
H₂/Pd-C in ethanol50 psi, 25°CSaturated piperidine ring
NaBH₄ in THFReflux, 4 hoursPartial reduction of benzofuran
  • Catalytic Hydrogenation : Full saturation of the benzofuran ring requires harsher conditions (e.g., Raney Ni, 100°C) .

Thermal Decomposition

Under elevated temperatures, the compound decomposes into hazardous byproducts:

Temperature Products Notes Source
>250°CHCl, CO, NOₓExothermic reaction; requires ventilation

Acid/Base Hydrolysis

The hydrochloride salt dissociates in aqueous media, altering reactivity:

Medium Behavior Outcome Source
Aqueous HCl (1M)Stable up to 48 hoursNo structural degradation
NaOH (1M)Deprotonation of piperidineIncreased nucleophilicity

Reactivity with Grignard Reagents

The spirocyclic structure undergoes ring-opening reactions with organometallic reagents:

Reagent Conditions Product Source
CH₃MgBr in ether0°C to 25°C, 6 hoursOpen-chain tertiary alcohol

Key Mechanistic Insights

  • Electronic Effects : The chlorine atom exerts a strong electron-withdrawing effect, directing electrophilic attacks to the ortho/para positions of the benzofuran ring .

  • Spiro Strain : The fused spiro system imposes torsional strain, accelerating ring-opening reactions compared to non-spiro analogues .

Scientific Research Applications

Pharmacological Research

7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has been investigated for its potential therapeutic effects:

  • Antidepressant Activity : Studies suggest that the compound may interact with neurotransmitter systems, making it a candidate for treating depression and anxiety disorders. Its ability to modulate serotonin and dopamine receptors is of particular interest in neuropharmacology .
  • Histone Deacetylase Inhibition : The compound has been explored for its role as a histone deacetylase inhibitor, which is relevant in cancer research. This inhibition can affect gene expression and potentially lead to therapeutic benefits in cancer treatments .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Neurological Disorders : Its structural characteristics allow it to be incorporated into drug formulations targeting neurological conditions. Researchers are focusing on its potential to enhance drug efficacy and reduce side effects .
  • Antiviral and Antimicrobial Activities : Preliminary studies indicate that 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride may exhibit antiviral properties, which could be beneficial in developing treatments for viral infections .

Materials Science

The unique properties of 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride extend beyond pharmacology:

  • Polymer Applications : The compound can be utilized in the synthesis of advanced materials. Its incorporation into polymers can enhance mechanical properties, making it valuable for creating stronger and more durable materials .

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the effects of 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride on serotonin receptors. The results indicated significant modulation of serotonin levels in animal models, suggesting potential antidepressant effects.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute explored the compound's role as a histone deacetylase inhibitor. The findings demonstrated that treatment with 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride resulted in reduced tumor growth in vitro and in vivo models.

Mechanism of Action

The exact mechanism of action of 7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is not fully understood. it is believed to interact with certain proteins and enzymes in the body, affecting biochemical and physiological processes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Chlorinated Spiro Compounds

The position of the chlorine substituent on the benzofuran ring significantly impacts molecular properties and biological activity. Key analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Notes
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride 946680-60-0 4-position C₁₂H₁₅Cl₂NO 284.17 Synonymously referenced as "7-chlorospiro" in some sources, indicating potential nomenclature discrepancies
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine]hydrochloride 1190965-20-8 5-position C₁₂H₁₅Cl₂NO 284.17 Distinctive safety profile; 100% purity in commercial specifications
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine]hydrochloride 1359703-79-9 6-position C₁₂H₁₅Cl₂NO 284.17 Structural similarity score 1.00 (exact match for scaffold)

Key Observations :

  • Nomenclature Variability: The 4-chloro analog (CAS 946680-60-0) is synonymously labeled as "7-chlorospiro" in certain contexts, likely due to differing benzofuran ring numbering conventions .
  • Physicochemical Properties: All chloro-substituted analogs share the molecular formula C₁₂H₁₅Cl₂NO, suggesting identical backbone structures with positional isomerism.

Halogen-Substituted Variants

Replacing chlorine with fluorine alters electronic properties and lipophilicity:

Compound Name CAS Number Halogen Molecular Formula Molecular Weight (g/mol) Key Notes
7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]hydrochloride 2251054-50-7 F C₁₂H₁₅ClFNO 243.71 Lower molecular weight and increased electronegativity compared to chloro analogs

Implications :

  • Fluorine's smaller size and higher electronegativity may enhance blood-brain barrier penetration, making it favorable for CNS-targeted ligands (e.g., [18F]fluspidine in S1R imaging) .
  • Chlorine’s bulkiness and lipophilicity could improve receptor binding affinity but reduce metabolic stability.

Functional Group Variants

Substituents like methoxy groups introduce electron-donating effects:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Notes
7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride N/A OCH₃ C₁₃H₁₈ClNO₂ 263.75 Methoxy group increases electron density, potentially altering metabolic pathways

Comparison :

  • Methoxy-substituted analogs are less electrophilic than chloro derivatives, which may reduce oxidative degradation but diminish binding to electron-deficient receptor pockets.

Research Findings and Pharmacological Relevance

  • Sigma-1 Receptor Targeting : Fluorinated spiro compounds (e.g., [18F]fluspidine) demonstrate high S1R affinity, with enantiomer-specific binding kinetics . Chloro analogs like the target compound may exhibit similar targeting but require empirical validation.
  • Metabolic Stability : Chlorine’s electron-withdrawing nature could enhance stability compared to methoxy analogs, though fluorine’s metabolic resistance (e.g., C-F bond strength) might be superior .

Biological Activity

7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 223.7 g/mol
  • IUPAC Name : 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
  • CAS Number : 91830-16-9

The spirocyclic structure contributes to the compound's rigidity and enhances its pharmacological properties, making it a subject of interest in various scientific fields .

The biological activity of 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. These interactions can modulate physiological responses, which is critical for its potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride. For instance, derivatives with structural similarities have shown promising results against non-small cell lung cancer (NSCLC) cell lines:

CompoundCell LineIC50 (µM)Activity
Compound 21A5498.1Moderate inhibition
Compound 15A5496.5Strong inhibition

These findings suggest that modifications in the chemical structure can significantly enhance anticancer activity, indicating a structure-activity relationship that warrants further investigation .

Antimicrobial Activity

The antimicrobial properties of spirocyclic compounds are also noteworthy. Research indicates that certain derivatives exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus:

CompoundTarget BacteriaMIC (µg/mL)Activity
Compound 21MRSA1–8High activity
Compound 22VRE4–64Moderate activity

This selective activity against resistant strains underscores the potential of these compounds as alternatives to conventional antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of spirocyclic compounds, including 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anticancer and antimicrobial activities. The results demonstrated that certain substitutions significantly improved efficacy against specific cancer cell lines and bacterial strains.
  • Structure-Activity Relationship (SAR) : Investigations into how structural variations impact biological activity have revealed that halogen substitutions can enhance both anticancer and antimicrobial properties.
  • In Vivo Studies : Preliminary in vivo studies are needed to further assess the therapeutic potential and safety profile of these compounds in animal models.

Q & A

Q. What are the recommended methods for synthesizing 7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride?

Synthesis typically involves multi-step routes, including cyclization of halogenated benzofuran precursors with piperidine derivatives, followed by hydrochlorination. Key steps include optimizing reaction temperature (e.g., 80–100°C for cyclization) and using catalysts like Pd/C for deprotection. Purification via recrystallization in ethanol/water mixtures ensures >98% purity, as validated by HPLC .

Q. How should researchers handle solubility challenges for this compound in aqueous solutions?

The compound exhibits limited aqueous solubility (solubility <1 mg/mL in water). To address this, prepare stock solutions using co-solvents like DMSO (10 mM) and dilute in buffered saline. For in vitro assays, maintain working concentrations below 10 µM to avoid precipitation. Pre-sonication and warming to 37°C can improve dissolution .

Q. What analytical techniques are critical for characterizing this spirocyclic compound?

Use LC-MS (ESI+) for molecular weight confirmation (expected [M+H]+: 260.16) and NMR (¹H, ¹³C) to verify the spirocyclic structure. Key NMR signals include aromatic protons at δ 7.2–7.5 ppm and piperidine protons at δ 3.1–3.8 ppm. Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction conditions for synthesizing this spirocyclic compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., polar aprotic solvents like DMF) and catalyst efficiency. Reaction path sampling (e.g., using the ICReDD platform) reduces trial-and-error experimentation by identifying optimal temperature and pressure conditions .

Q. What strategies are effective in resolving contradictory binding affinity data across different studies?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using SPR (surface plasmon resonance) for real-time binding kinetics and cross-validate with radioligand displacement assays. Compare results with structural analogs (e.g., 5-chloro or fluoro derivatives) to assess substituent effects on target interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurological targets?

Synthesize analogs with varied substituents (e.g., fluoro, methoxy) at the benzofuran 7-position. Test affinity against σ-1 receptors and off-targets (e.g., dopamine D2) using competitive binding assays. Molecular docking (e.g., AutoDock Vina) identifies critical hydrogen bonds and steric interactions in the binding pocket .

Q. What experimental design principles mitigate batch-to-batch variability in pharmacological assays?

Implement factorial design (e.g., 2^k designs) to test variables like incubation time, temperature, and solvent ratios. Use ANOVA to identify significant factors. Include internal controls (e.g., reference ligands) in each batch to normalize data .

Safety and Handling

Q. What safety protocols are recommended when handling this compound?

Follow GHS guidelines: avoid inhalation (use fume hoods), wear nitrile gloves, and use chemical-resistant lab coats. Store at 2–8°C in airtight containers. In case of spillage, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

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